molecular formula C15H10Cl2N2O3S B3612866 5-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

5-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3612866
M. Wt: 369.2 g/mol
InChI Key: ZVZOXWZTCZHXMJ-UHFFFAOYSA-N
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Description

5-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that features a furan ring, a thiazole ring, and a dichlorophenoxy group

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S/c16-9-1-3-12(11(17)7-9)21-8-10-2-4-13(22-10)14(20)19-15-18-5-6-23-15/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZOXWZTCZHXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl alcohol. This intermediate is then reacted with furan-2-carboxylic acid and thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 1,3-thiazole-2-amine to yield the target compound .

Chemical Reactions Analysis

5-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings, respectively.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenoxy group may enhance the compound’s binding affinity to its targets, while the furan ring can contribute to the overall stability and reactivity of the molecule .

Comparison with Similar Compounds

Similar compounds to 5-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide include:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

What sets this compound apart is its unique combination of a furan ring, a thiazole ring, and a dichlorophenoxy group, which may confer distinct biological and chemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

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